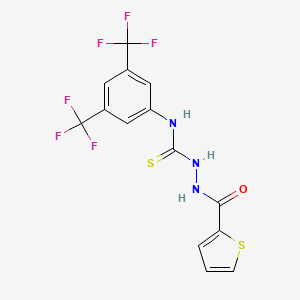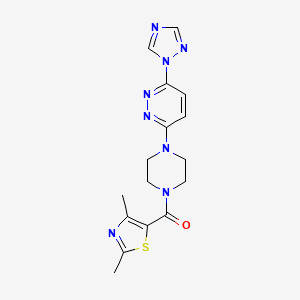![molecular formula C14H15N3O B3009337 N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2361641-74-7](/img/structure/B3009337.png)
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide, also known as PPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPEP is a derivative of pyrazole and is widely used in the synthesis of other chemical compounds. In
作用機序
The mechanism of action of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have antioxidant properties and can scavenge free radicals.
生化学的および生理学的効果
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can inhibit the growth of cancer cells and bacteria. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
実験室実験の利点と制限
One of the advantages of using N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in lab experiments is its ease of synthesis. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can be synthesized using simple reaction conditions and is readily available. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide is also stable and can be stored for long periods of time. However, one of the limitations of using N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide. One area of research is the development of new synthetic methods for N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its derivatives. Another area of research is the investigation of the mechanism of action of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its potential targets. Further studies are needed to determine the safety and toxicity of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its derivatives. Additionally, research is needed to explore the potential applications of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in the development of new drugs for the treatment of various diseases.
合成法
The synthesis of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one and ethyl acrylate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can be improved by optimizing the reaction conditions such as reaction time, temperature, and the concentration of the reactants.
科学的研究の応用
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has various scientific research applications, including the synthesis of other chemical compounds such as pyrazole derivatives, 1,3-dipolar cycloaddition reactions, and Michael addition reactions. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been used in the synthesis of biologically active compounds such as antitumor agents, antibacterial agents, and anti-inflammatory agents.
特性
IUPAC Name |
N-[1-(1-phenylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)15-11(2)13-9-10-17(16-13)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTOYFSDGIYKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C2=CC=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

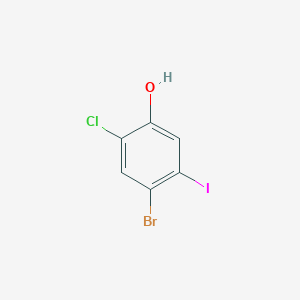
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)
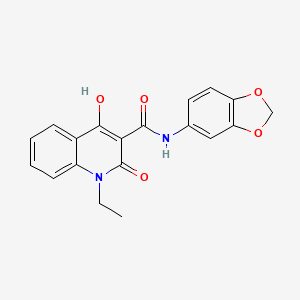
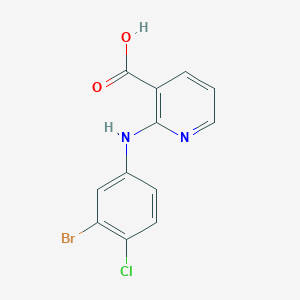
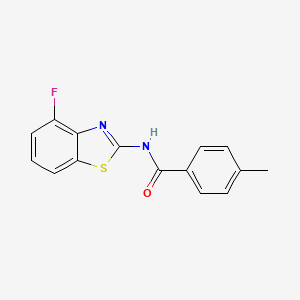
![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)
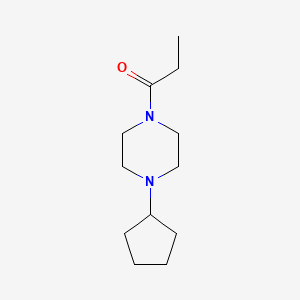
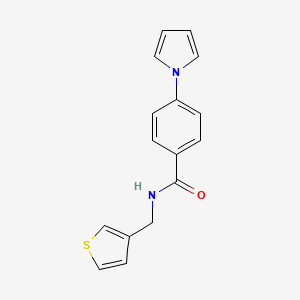
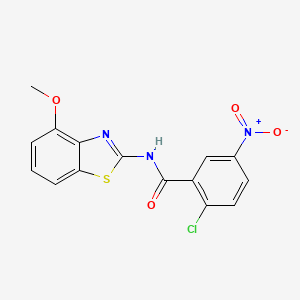
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)
